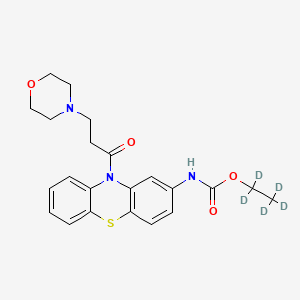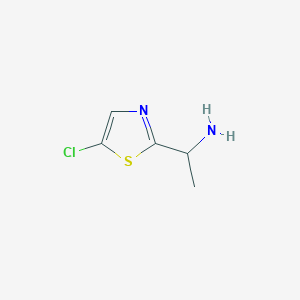
2-Hydroxy imipramine beta-D-glucuronide-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy imipramine is a metabolite of imipramine, a tricyclic antidepressant. Imipramine is widely used in the treatment of depression and enuresis (bed-wetting). The compound 2-Hydroxy imipramine retains the core structure of imipramine but includes a hydroxyl group, which can significantly alter its pharmacological properties and metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy imipramine typically involves the hydroxylation of imipramine. This can be achieved through various chemical reactions, including:
Hydroxylation using Cytochrome P450 enzymes: This biological method involves the use of liver microsomes to introduce a hydroxyl group into the imipramine molecule.
Chemical Hydroxylation: This method involves the use of chemical reagents such as hydrogen peroxide or other oxidizing agents to achieve hydroxylation.
Industrial Production Methods: Industrial production of 2-Hydroxy imipramine often leverages biotechnological processes due to their specificity and efficiency. The use of genetically engineered microorganisms that express Cytochrome P450 enzymes is a common approach .
化学反应分析
Types of Reactions: 2-Hydroxy imipramine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Glucuronidation: This reaction involves the conjugation of the hydroxyl group with glucuronic acid, forming 2-Hydroxy imipramine glucuronide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Glucuronidation Reagents: Uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes.
Major Products:
2-Hydroxy imipramine glucuronide: Formed through glucuronidation.
Oxidized Derivatives: Various ketones and carboxylic acids formed through oxidation reactions.
科学研究应用
2-Hydroxy imipramine has several applications in scientific research:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of imipramine in the body.
Drug Interaction Studies: Helps in understanding the interactions between imipramine and other drugs, especially those metabolized by Cytochrome P450 enzymes.
Biological Research: Used in studies related to the effects of hydroxylated metabolites on biological systems.
Medical Research: Investigated for its potential therapeutic effects and side effects in comparison to imipramine.
作用机制
2-Hydroxy imipramine exerts its effects primarily through the inhibition of the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms . The hydroxyl group may also influence the binding affinity and selectivity of the compound for various receptors and transporters .
相似化合物的比较
Imipramine: The parent compound, used as a tricyclic antidepressant.
Desipramine: Another metabolite of imipramine, known for its selective inhibition of norepinephrine reuptake.
Amitriptyline: A structurally similar tricyclic antidepressant with different pharmacological properties.
Uniqueness of 2-Hydroxy Imipramine: 2-Hydroxy imipramine is unique due to the presence of the hydroxyl group, which can significantly alter its pharmacokinetics and pharmacodynamics. This modification can lead to differences in its therapeutic effects and side effect profile compared to its parent compound and other similar tricyclic antidepressants .
属性
分子式 |
C25H32N2O7 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[[11-[3-[bis(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25+/m0/s1/i1D3,2D3 |
InChI 键 |
CBEJFHYWZSCYSD-AZPKIIOWSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C([2H])([2H])[2H] |
规范 SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)

![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)



![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)


![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)

